molecular formula C6H6F3N5 B1384232 6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine CAS No. 478047-15-3

6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine

Cat. No. B1384232
M. Wt: 205.14 g/mol
InChI Key: PNNBPXFAOLMXLR-UHFFFAOYSA-N
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Description

6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine is a chemical compound with the empirical formula C6H6F3N5 . It is used in proteomics research .


Molecular Structure Analysis

The molecular weight of this compound is 205.14 . The SMILES string representation is Cn1nc(c2c(N)n[nH]c12)C(F)(F)F .

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound is used in the synthesis of various derivatives through copper-catalyzed cycloaddition, showcasing broad substrate scope and functional group compatibility. This leads to the production of 4-trifluoromethylated pyrazol-1-yl propanoic acids (Zhang et al., 2021).
  • It also serves as a starting material for the preparation of 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine and related compounds. These derivatives undergo various transformations and isomerizations to yield novel pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives (Rashad et al., 2014).

Catalytic Reactions and Green Chemistry

  • In a demonstration of green chemistry, 6-amino-4-aryl-3-(trifluoromethyl)-1,4-dihydro-1-phenylpyrano[2,3-c]pyrazole-5-carbonitriles were synthesized efficiently in aqueous media without catalysts, emphasizing mild conditions and high yields (Yu et al., 2014).

Heterocyclic Compound Synthesis

  • The compound plays a role in the synthesis of complex heterocyclic compounds, including 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, showcasing its utility in building diverse and biologically important heterocyclic structures (Patel, 2017).

Novel Pharmaceutical Compounds

  • It is utilized in the development of novel pharmaceutical compounds like 6’-amino-5,7-dibromo-2-oxo-3’-(trifluoromethyl)-1’H-spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile. This demonstrates its potential in creating new molecules with diverse applications, including drug discovery (Ryzhkova et al., 2021).

Spiro-Fused Systems and Structural Studies

  • The compound is involved in the formation of spiro-fused systems like (C2)-azirino-(C4)-pyrazolones, a new heterocyclic system. Synthesis and structural analyses of these compounds contribute to the understanding of their chemical properties and potential applications (Holzer et al., 2003).

properties

IUPAC Name

6-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N5/c1-14-5-2(4(10)11-12-5)3(13-14)6(7,8)9/h1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNBPXFAOLMXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NNC(=C2C(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363123
Record name 6-Methyl-4-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine

CAS RN

478047-15-3
Record name 6-Methyl-4-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine
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6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine
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6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine
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6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine
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6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine
Reactant of Route 6
6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine

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